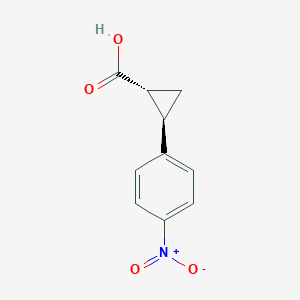

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHOAKPNPOGWEV-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511534 | |

| Record name | (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16633-46-8 | |

| Record name | (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Conditions and Outcomes

This method’s advantage lies in its scalability and compatibility with electron-deficient olefins. However, the trans-selectivity and yield for nitroaryl substrates remain underexplored in the patent literature.

Diazocompound-Based Cyclopropanation

Copper-catalyzed cyclopropanation using diazoacetates offers a versatile route to trans-cyclopropanes. As demonstrated by Oikawa et al., the reaction of ethyl diazoacetate with 4-nitrobenzaldehyde in the presence of CuI and triphenylphosphine generates a cyclopropane ester, which is subsequently hydrolyzed. The stereochemical outcome is controlled by the catalyst’s electronic properties, with trans-diastereomers favored when electron-withdrawing groups (e.g., nitro) are present on the aryl ring.

General Procedure (Adapted from Method A)

-

Catalyst Preparation : CuI (0.05 mmol) and PPh₃ (1.00 mmol) in dichloromethane.

-

Aldehyde Activation : 4-Nitrobenzaldehyde (1.00 mmol) added under argon.

-

Diazo Addition : Ethyl diazoacetate (2.00 mmol) introduced at reflux.

-

Cyclopropanation : Reaction monitored by GC/MS until completion.

-

Hydrolysis : Ester intermediate treated with NaOH in ethanol, followed by HCl acidification.

Performance Metrics

The moderate yield (60%) for nitroaryl substrates highlights challenges in steric and electronic modulation, necessitating optimization of catalyst loading and solvent polarity.

Continuous-Flow Synthesis with Arylthiols

A modern approach developed by PMC employs 2-hydroxycyclobutanones (HCBs) and arylthiols in a continuous-flow reactor. The nucleophilic attack of 4-nitrobenzenethiol on HCBs under acid catalysis generates cyclopropyl carbaldehydes, which are oxidized to the carboxylic acid. This method achieves high functional group tolerance and reduced reaction times (minutes vs. hours).

Optimized Flow Conditions

| Parameter | Value |

|---|---|

| Reactor Length | 15 cm |

| Solvent | 2-Me-THF |

| Residence Time | 7.54 minutes |

| Temperature | 92°C |

| Yield (4-NO₂ Analog) | 60% |

While electron-deficient thiols (e.g., 4-nitrobenzenethiol) exhibit reduced reactivity, the flow system’s rapid heat transfer and mixing mitigate side reactions, making it suitable for lab-scale production.

Hydrolysis of Cyclopropane Esters

A straightforward route involves the hydrolysis of trans-2-(4-nitrophenyl)cyclopropanecarboxylate esters. As outlined in Patent US20130165696, ethyl trans-2-(4-nitrophenyl)cyclopropanecarboxylate is treated with NaOH in ethanol (reflux, 2–4 hours), followed by acidification with HCl to precipitate the carboxylic acid.

Hydrolysis Kinetics

This method’s simplicity and high yield make it a preferred final step in multi-step syntheses, though ester preparation requires prior stereochemical control.

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of each method:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound may possess antimicrobial effects, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects: The nitrophenyl moiety may contribute to anti-inflammatory activities, which could be beneficial in treating various inflammatory disorders .

Medicinal Chemistry

The compound is being explored as a precursor in drug development due to its structural characteristics that allow for modifications leading to bioactive compounds. It has been investigated for potential applications in treating conditions such as:

- Metabolic Disorders: There is ongoing research into its efficacy against diabetes, obesity, and related metabolic syndromes .

- Neurodegenerative Diseases: The compound's ability to interact with biological molecules suggests possible therapeutic roles in neurodegenerative conditions .

Industrial Applications

While specific industrial applications are not extensively documented, the compound's synthesis methods indicate potential uses in:

- Pharmaceutical Manufacturing: The compound can serve as an intermediate in synthesizing more complex pharmaceuticals due to its functional groups that allow further chemical modifications.

- Agricultural Chemicals: Given its biological activity, there is potential for developing agrochemicals that utilize this compound or its derivatives for pest control .

Case Studies

Mechanism of Action

The mechanism by which trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid exerts its effects is primarily through its interactions with biological molecules. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and receptor interactions. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of cyclopropanecarboxylic acids is highly dependent on substituent identity and position. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance acidity and binding affinity to targets like NAMPT or ACC oxidase. The nitro group in this compound likely improves target engagement compared to phenyl or methyl substituents .

- Heterocyclic substituents (e.g., pyridinyl) enhance solubility and enzyme inhibition potency. For example, pyridinyl analogs show nanomolar activity against NAMPT, whereas nitro-substituted derivatives may prioritize metabolic stability .

- Diastereoselectivity in synthesis (e.g., 3:1 ratio for imidazole derivatives ) is critical for producing bioactive trans isomers.

Metabolic Pathways

Cyclopropanecarboxylic acids undergo activation via conjugation (e.g., carnitine in Fusarium oxysporum ) before ring cleavage to γ-hydroxybutyric acid (GHB). The nitro group in this compound may slow metabolism compared to analogs with electron-donating groups (e.g., -NH₂), as electron-withdrawing substituents reduce reactivity toward hydrolytic enzymes .

Biological Activity

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a nitrophenyl substituent. The molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.183 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules. The nitrophenyl group enhances the compound's reactivity and allows it to participate in biochemical pathways that modulate enzyme activities and receptor interactions. The structural rigidity provided by the cyclopropane ring influences the binding affinity and specificity of the compound to its targets .

Biological Activities

Research has indicated several potential biological activities for this compound, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : It has been investigated as an inhibitor of certain enzymes, including those involved in metabolic pathways relevant to cancer and other diseases.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on phenyl-substituted cyclopropanecarboxylic acids, including this compound, demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be within the low micromolar range, indicating potent activity .

- Anti-inflammatory Properties : In vitro assays showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential mechanism for its use in treating conditions characterized by chronic inflammation.

- Enzyme Inhibition Studies : Research involving structure-activity relationship (SAR) studies highlighted that derivatives of this compound could act as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism. The binding affinity was assessed using competitive binding assays, showing promising results with IC50 values in the nanomolar range .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Antimicrobial Activity (MIC µM) | Anti-inflammatory Activity | Enzyme Inhibition (IC50 nM) |

|---|---|---|---|

| This compound | 5 - 10 | Moderate | 50 - 200 |

| 2-Phenylcyclopropanecarboxylic acid | 10 - 20 | Low | 100 - 300 |

| Ethyl 2-phenylcyclopropanecarboxylate | 15 - 25 | Low | Not applicable |

Q & A

Q. What is the structural and functional significance of the cyclopropane ring in trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid?

The cyclopropane ring introduces significant ring strain, which enhances reactivity and influences conformational rigidity. This structural feature is critical for binding to biological targets (e.g., enzymes or receptors) by enforcing specific spatial orientations of the nitro and carboxylic acid groups. Methodologically, computational modeling (e.g., DFT calculations) can quantify ring strain and predict reactivity, while X-ray crystallography or NMR analysis validates the trans-configuration and spatial arrangement .

Q. What are the standard synthetic routes for this compound?

A common approach involves cyclopropanation via the Corey-Chaykovsky reaction, where a nitro-substituted styrene derivative reacts with a diazo compound (e.g., ethyl diazoacetate) under basic conditions. Subsequent hydrolysis of the ester group yields the carboxylic acid. Key considerations include:

- Stereocontrol : Use of chiral catalysts (e.g., Rh(II) complexes) to enforce trans-selectivity.

- Purification : Column chromatography to isolate the trans-isomer from cis-contaminants.

- Yield optimization : Adjusting reaction temperature and solvent polarity (e.g., DCM vs. THF) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Employ a chiral pool strategy using enantiopure starting materials or asymmetric catalysis. For example:

- Chiral auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinones) to the cyclopropane precursor, enabling diastereoselective cyclopropanation.

- Catalytic asymmetric synthesis : Use Rh(II)- or Cu(I)-based catalysts with chiral ligands (e.g., bisoxazolines) to achieve >90% enantiomeric excess (ee).

- Analytical validation : Chiral HPLC or polarimetry to confirm enantiopurity .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or mass spectrometry (MS) data often arise from impurities or isomerization. Mitigation strategies include:

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and confirms trans-stereochemistry.

- High-resolution MS (HRMS) : Distinguishes between molecular ion peaks and fragmentation artifacts (e.g., loss of NO₂ or COOH groups).

- Dynamic NMR studies : Monitor thermal isomerization in solution to identify kinetic vs. thermodynamic products .

Q. How does the nitro group influence the compound’s biological activity and metabolic stability?

The electron-withdrawing nitro group enhances electrophilicity, potentially enabling covalent interactions with biological targets (e.g., enzyme active sites). However, it may also reduce metabolic stability due to susceptibility to nitroreductase-mediated reduction. Methodologically:

- Docking studies : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes).

- In vitro assays : Measure stability in liver microsomes or plasma to assess metabolic pathways.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., NH₂ or CF₃ substitutions) to compare potency and stability .

Experimental Design and Data Analysis

Q. What strategies mitigate low yields in cyclopropanation reactions for this compound?

Low yields often result from competing side reactions (e.g., dimerization of diazo compounds). Solutions include:

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations model transition states and activation energies for key reactions (e.g., ring-opening or electrophilic substitution). Software like Gaussian or ORCA can:

- Predict regioselectivity : Identify preferred sites for nucleophilic attack.

- Simulate solvent effects : Compare reaction pathways in polar vs. apolar media.

- Validate experimental data : Cross-check computed IR/NMR spectra with empirical results .

Biological and Mechanistic Studies

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

- Fluorescence-based assays : Monitor quenching of tryptophan residues in target enzymes.

- Kinetic analysis : Measure IC₅₀ values using substrate turnover rates (e.g., NADH depletion for dehydrogenases).

- Crystallography : Co-crystallize the compound with the enzyme to identify binding motifs .

Q. How can researchers differentiate between covalent and non-covalent binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.